

A Technical Guide to the Therapeutic Potential of Cassane Diterpenoids from Caesalpinia Species

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Compound of Interest

Compound Name: *Caesalpine B*

Cat. No.: *B593449*

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Disclaimer: This document focuses on the therapeutic potential of cassane diterpenoids isolated from various *Caesalpinia* species. Due to a lack of specific scientific literature on "**Caesalpine B**," this guide synthesizes findings on structurally related and well-studied cassane diterpenoids to provide insights into their potential therapeutic targets and mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Cassane diterpenoids are a diverse class of natural products predominantly found in the plant genus *Caesalpinia*. These compounds have garnered significant interest in the scientific community for their wide range of pharmacological activities. Extensive research has highlighted their potential as anti-inflammatory and anti-cancer agents. This technical guide provides a comprehensive overview of the therapeutic targets, mechanisms of action, and experimental validation of the biological activities of select cassane diterpenoids.

Anti-Cancer Therapeutic Potential

Several cassane diterpenoids have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell cycle progression, apoptosis, and autophagy.

Quantitative Data: Anti-Cancer Activity

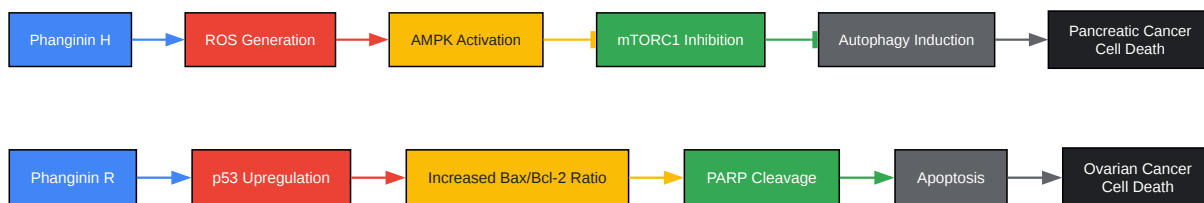
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various cassane diterpenoids against different cancer cell lines.

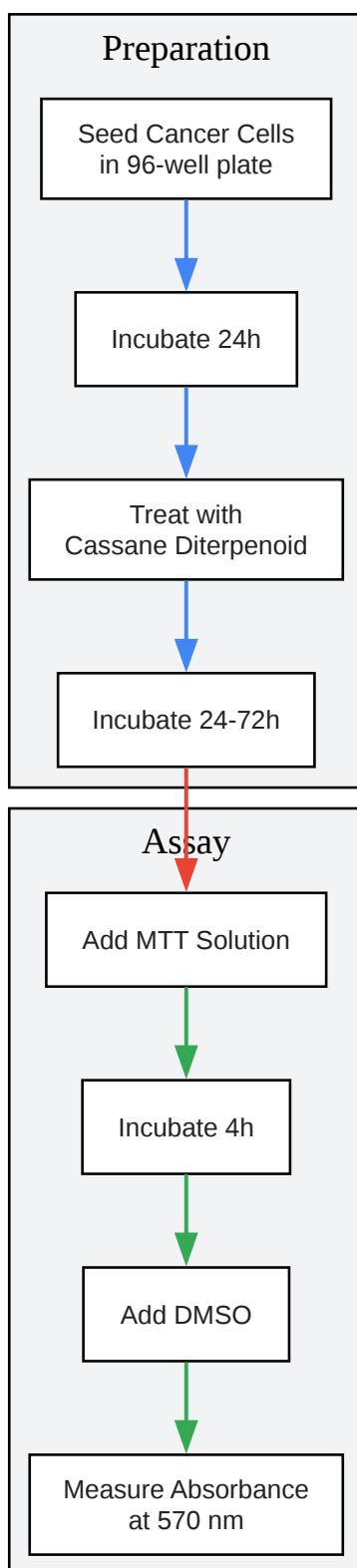
Compound Name	Cancer Cell Line	IC ₅₀ (μM)	Reference
Phanginin H	PANC-1 (Pancreatic)	18.13 ± 0.63	[1]
Phanginin R	A2780 (Ovarian)	9.9 ± 1.6	[2]
HEY (Ovarian)	12.2 ± 6.5	[2]	
AGS (Gastric)	5.3 ± 1.9	[2]	
A549 (Lung)	12.3 ± 3.1	[2]	
Synthesized Salicylaldehyde Analog	B16-F10 (Melanoma)	7.72	[3]
HT29 (Colon)	20.07	[3]	
HepG2 (Liver)	37.85	[3]	
Synthesized Dienone Analog	B16-F10 (Melanoma)	22.16	[3]
HT29 (Colon)	33.40	[3]	
HepG2 (Liver)	18.47	[3]	

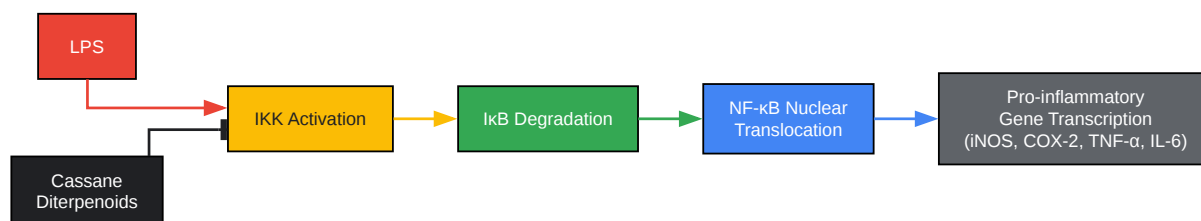
Signaling Pathways in Anti-Cancer Activity

Cassane diterpenoids have been shown to exert their anti-cancer effects through the modulation of several critical signaling pathways.

Phanginin H has been found to induce autophagy in pancreatic cancer cells through the ROS/AMPK/mTORC1 pathway.[1] It generates reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation, leading to the induction of autophagy and subsequent cancer cell death.[1]







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References

- 1. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of *Caesalpinia sappan* mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com